molecular formula C9H3BrF6N2O B12836739 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12836739
M. Wt: 349.03 g/mol
InChI Key: ILHYDFJVGHWRIE-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

The synthesis of 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzimidazole precursor, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, strong bases like potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole include:

    5-Bromo-6-(trifluoromethyl)benzo[b]thiophene: This compound shares the bromine and trifluoromethyl groups but has a different core structure.

    5-Bromo-6-(trifluoromethoxy)benzo[d][1,3]dioxole: This compound has a similar trifluoromethoxy group but a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H3BrF6N2O

Molecular Weight

349.03 g/mol

IUPAC Name

6-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3BrF6N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)

InChI Key

ILHYDFJVGHWRIE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)OC(F)(F)F)N=C(N2)C(F)(F)F

Origin of Product

United States

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